3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile is an organic compound with the molecular formula C₉H₁₅N₃O₂ and a molecular mass of 197.23 g/mol . This compound is characterized by the presence of two nitrile groups and a dihydroxypropyl imino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile typically involves the reaction of 2,3-dihydroxypropylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[(2,3-Dihydroxypropyl)imino]bisacetonitrile
- 3,3’-[(2,3-Dihydroxypropyl)imino]bisbutyronitrile
- 3,3’-[(2,3-Dihydroxypropyl)imino]bisvaleronitrile
Uniqueness
3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its dihydroxypropyl imino group allows for versatile interactions in various chemical and biological systems, setting it apart from similar compounds .
Properties
CAS No. |
4220-30-8 |
---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-[2-cyanoethyl(2,3-dihydroxypropyl)amino]propanenitrile |
InChI |
InChI=1S/C9H15N3O2/c10-3-1-5-12(6-2-4-11)7-9(14)8-13/h9,13-14H,1-2,5-8H2 |
InChI Key |
GAPDHXRQKMUCKH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCC#N)CC(CO)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.